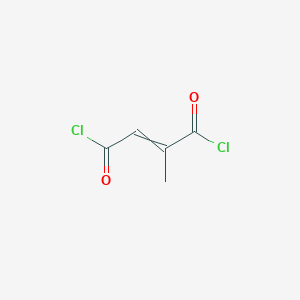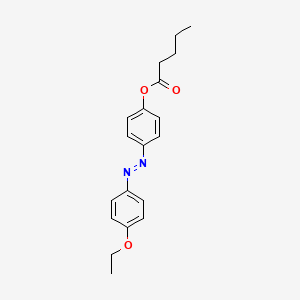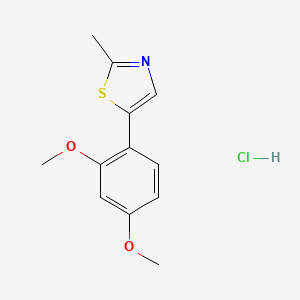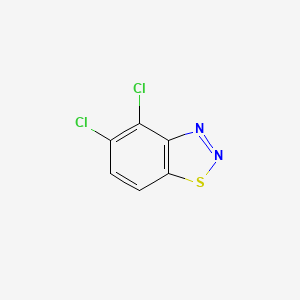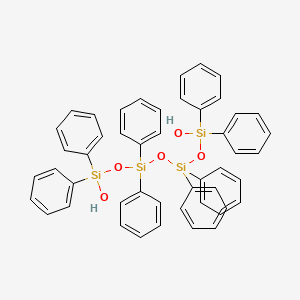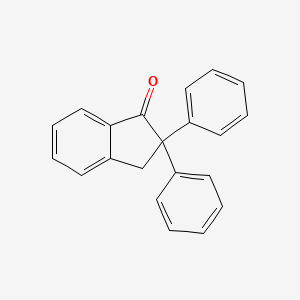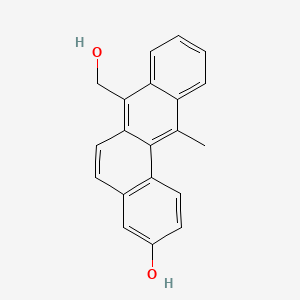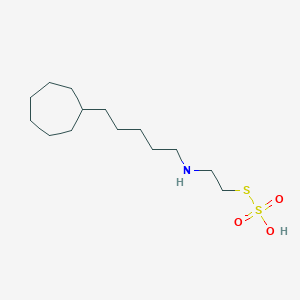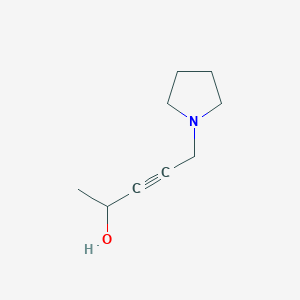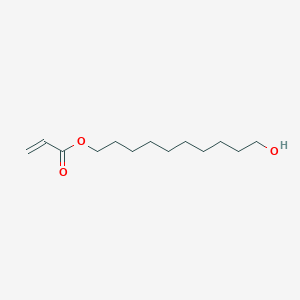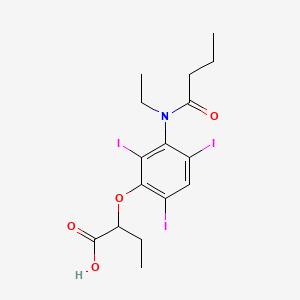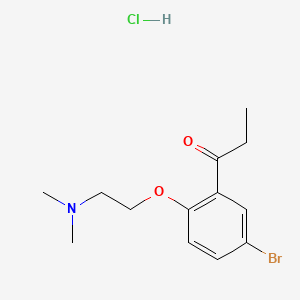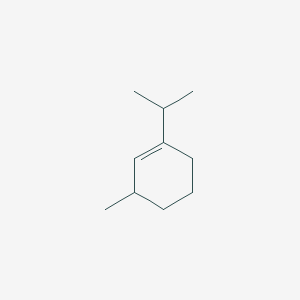
3-Methyl-1-(propan-2-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(propan-2-yl)cyclohex-1-ene is a monoterpene that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with methyl and isopropyl substituents at positions 1 and 4, respectively . This compound is known for its presence in various essential oils and its applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-isopropyl-1-methylcyclohexene can be carried out using strong acids like sulfuric acid or Lewis acids like aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides are employed to facilitate the cyclization and isomerization reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(propan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Halogenating Agents: Chlorine, bromine with UV light or radical initiators.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(propan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Similar structure but with an additional hydroxyl group.
1-Methyl-4-isopropylcyclohex-1-ene: Another isomer with different positioning of substituents.
Uniqueness
3-Methyl-1-(propan-2-yl)cyclohex-1-ene is unique due to its specific arrangement of methyl and isopropyl groups, which imparts distinct chemical and physical properties. This unique structure contributes to its specific reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
13828-32-5 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
3-methyl-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
DDBNUTWRHSVAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


